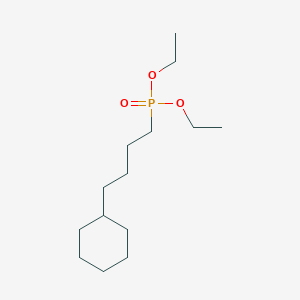

Diethyl (4-cyclohexylbutyl)phosphonate

Description

Historical Context and Evolution of Organophosphorus Compounds in Synthetic and Materials Science

The field of organophosphorus chemistry originated in the 19th century, with the first compound featuring a carbon-phosphorus bond being synthesized in 1845. novapublishers.com The initial explorations were largely academic, with notable contributions from chemists like August Wilhelm Hofmann and August Michaelis, who established many of the foundational synthetic methods. novapublishers.com A pivotal moment in the evolution of this field was the development of the Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898, which provided a reliable method for forming carbon-phosphorus bonds and synthesizing phosphonates. mdpi.comrsc.org

The 20th century witnessed a dramatic expansion in the applications of organophosphorus compounds. nih.gov Following World War II, research accelerated, leading to their widespread use as pesticides, flame retardants, plasticizers, and hydraulic fluids. wikipedia.orgnih.gov In synthetic organic chemistry, the development of reagents for transformations like the Wittig and Horner-Wadsworth-Emmons reactions revolutionized the construction of complex organic molecules. researchgate.netwikipedia.org More recently, the focus has shifted towards creating sophisticated materials, including polymers with enhanced thermal stability, catalysts for sustainable chemical transformations, and ligands for metal complexes with unique electronic properties. rsc.orgwikipedia.org

Fundamental Characteristics and Importance of Phosphonate (B1237965) Esters as Building Blocks in Organic Synthesis

Phosphonate esters, characterized by the C−PO(OR)₂ functional group, are a cornerstone of modern organic synthesis. wikipedia.org A key distinction from their phosphate (B84403) ester counterparts is the direct and robust carbon-phosphorus (C-P) bond, which imparts significantly greater stability against hydrolysis and enzymatic degradation. This stability makes the phosphonate group a valuable bioisostere for phosphate groups in medicinal chemistry. wikipedia.orgnih.gov

The synthetic utility of phosphonate esters is most prominently demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org In this reaction, the deprotonation of the carbon adjacent to the phosphonate group creates a stabilized carbanion that readily reacts with aldehydes and ketones. wikipedia.orgnrochemistry.com This process is a highly reliable and stereoselective method for forming alkenes, favoring the production of the (E)-isomer. organic-chemistry.orgnrochemistry.com Compared to the related Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanions are generally more nucleophilic, and the water-soluble dialkylphosphate byproduct is easily removed, simplifying product purification. wikipedia.orgalfa-chemistry.com These features have established phosphonate esters as indispensable building blocks for carbon chain elongation and the synthesis of complex natural products. nrochemistry.comalfa-chemistry.com

Significance of the 4-Cyclohexylbutyl Moiety in Medicinal Chemistry and Functional Material Design

The cyclohexyl group, a saturated six-membered ring, is a prevalent structural motif in both natural and synthetic compounds, valued for its unique conformational and physicochemical properties. pharmablock.com In medicinal chemistry, incorporating a cyclohexyl ring can significantly influence a molecule's biological activity. It often serves to increase lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins. pharmablock.com The three-dimensional and rigid nature of the cyclohexane (B81311) ring, compared to a flexible alkyl chain or a flat phenyl group, can reduce the entropic penalty upon binding and offer more specific contact points with a biological target, potentially leading to higher affinity and selectivity. pharmablock.com

Rationale and Objectives for Comprehensive Academic Research on Diethyl (4-cyclohexylbutyl)phosphonate

The academic interest in a specific molecule like this compound stems from the strategic combination of its functional components. The rationale for its synthesis and study is based on its potential as a specialized building block in organic synthesis and materials science.

The primary objective for investigating this compound is to utilize it as a reagent in the Horner-Wadsworth-Emmons reaction. By employing this phosphonate, synthetic chemists can introduce the 4-cyclohexylbutyl group into a wide range of molecular scaffolds. This provides a direct and efficient method for attaching a lipophilic and sterically defined moiety, which is of significant interest in several areas:

Medicinal Chemistry: The synthesis of novel bioactive compounds where the cyclohexylbutyl group can serve as a key pharmacophoric element to enhance binding affinity or modulate drug-like properties.

Functional Materials: The creation of new polymers, lubricants, or liquid crystals where the incorporation of the cyclohexylbutyl side chain could impart desirable physical properties such as improved solubility, altered viscosity, or specific thermal behaviors.

Agrochemicals: The development of new herbicides or pesticides, leveraging the common presence of organophosphorus structures in this field.

Comprehensive research would involve developing an efficient synthesis for this compound, likely via a Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) and a 4-cyclohexylbutyl halide. Subsequent studies would explore its reactivity in the HWE reaction with various aldehydes and ketones to demonstrate its utility and scope as a synthetic tool.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₉O₃P |

| Molecular Weight | 276.35 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | ~135-137 °C at 0.5 mmHg |

| Density | ~1.00 g/cm³ |

| Refractive Index | ~1.46 |

Structure

3D Structure

Properties

CAS No. |

111025-95-7 |

|---|---|

Molecular Formula |

C14H29O3P |

Molecular Weight |

276.35 g/mol |

IUPAC Name |

4-diethoxyphosphorylbutylcyclohexane |

InChI |

InChI=1S/C14H29O3P/c1-3-16-18(15,17-4-2)13-9-8-12-14-10-6-5-7-11-14/h14H,3-13H2,1-2H3 |

InChI Key |

AVUDAVCWSOXUBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCCC1CCCCC1)OCC |

Origin of Product |

United States |

Strategic Synthesis and Methodological Advancements for Diethyl 4 Cyclohexylbutyl Phosphonate

Classical and Modern Synthetic Routes to Alkyl Phosphonates

The creation of the C-P bond in alkyl phosphonates is a cornerstone of organophosphorus chemistry. Over the years, a range of reliable methods has been developed, from century-old name reactions to modern transition-metal-catalyzed processes. These methodologies provide diverse pathways to access compounds like diethyl (4-cyclohexylbutyl)phosphonate.

Michaelis-Arbuzov Rearrangement and Mechanistic Considerations

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a fundamental and widely used method for synthesizing phosphonates. The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the context of this compound synthesis, this would involve the reaction of triethyl phosphite with a 4-cyclohexylbutyl halide (e.g., 1-bromo-4-cyclohexylbutane).

The mechanism of the Michaelis-Arbuzov reaction proceeds through two main steps. The first is a nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a trialkoxyphosphonium salt intermediate in an S(_N)2 fashion. The second step involves the subsequent dealkylation of this intermediate by the displaced halide ion, which attacks one of the alkoxy groups on the phosphorus center, yielding the final phosphonate (B1237965) ester and an alkyl halide byproduct. The reaction is often carried out at elevated temperatures (120-160 °C), which facilitates the dealkylation step.

| Feature | Description |

| Reactants | Trialkyl phosphite and an alkyl halide. |

| Product | Dialkyl alkylphosphonate. |

| Intermediate | Trialkoxyphosphonium salt. |

| Mechanism | S(_N)2 nucleophilic attack followed by dealkylation. |

| Conditions | Typically requires heating (120-160 °C). |

Pudovik Reaction and Hydrophosphonylation Methodologies

The Pudovik reaction offers an alternative approach to C-P bond formation, particularly for the synthesis of α-hydroxyphosphonates and related structures. This reaction involves the base-catalyzed addition of a dialkyl phosphite (a >P(O)H compound) across a carbonyl group of an aldehyde or ketone. While not directly applicable to the synthesis of this compound from a non-carbonyl precursor, the principles of hydrophosphonylation are relevant.

Hydrophosphonylation, in a broader sense, refers to the addition of the P-H bond of a dialkyl phosphite across a carbon-carbon or carbon-heteroatom multiple bond. For instance, the addition of diethyl phosphite to an alkene, alkyne, or imine can lead to the formation of alkyl or functionalized alkyl phosphonates. These reactions can be promoted by various catalysts, including bases, Lewis acids, and transition metals.

Palladium-Catalyzed P-C Cross-Coupling Reactions for Phosphonate Formation

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions, which have also been applied to the formation of C-P bonds. Palladium-catalyzed cross-coupling, often referred to as the Hirao reaction, provides a powerful tool for the synthesis of aryl and vinyl phosphonates, and in some cases, alkyl phosphonates.

This methodology typically involves the reaction of a dialkyl phosphite with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is thought to involve the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the phosphite and subsequent reductive elimination to afford the phosphonate product and regenerate the catalyst. The use of specific ligands can be crucial for the success and efficiency of these reactions.

Copper-Mediated Phosphonylation Protocols

Copper-catalyzed reactions have emerged as a valuable alternative to palladium-based systems for C-P bond formation. These methods can offer different reactivity profiles and are often more cost-effective. Copper-catalyzed phosphonylation can be used to couple H-phosphonates with a variety of partners.

For example, copper(I) iodide has been shown to catalyze the coupling of H-phosphonates with N-tosylhydrazones, which can be derived from aldehydes and ketones. This provides an indirect route to alkyl phosphonates from carbonyl compounds. Other copper-catalyzed protocols involve the oxidative coupling of phosphonates with various nucleophiles, expanding the scope of accessible phosphonate structures.

Radical-Initiated Phosphonylation Reactions

Radical-based methods for C-P bond formation have gained increasing attention as they can proceed under mild conditions and tolerate a wide range of functional groups. These reactions often involve the generation of an alkyl radical, which is then trapped by a phosphorus-containing species.

One approach involves the photoredox-catalyzed reaction of alkyl bromides or iodides with a suitable phosphonylation reagent. In this process, a photocatalyst absorbs light and initiates a single-electron transfer process to generate an alkyl radical from the alkyl halide. This radical then adds to a phosphorus(III) compound, such as a phosphite, to form a phosphoranyl radical intermediate. Subsequent steps, such as β-scission, lead to the final phosphonate product. This radical alternative to the classical Michaelis-Arbuzov reaction can often be performed at room temperature.

Synthesis of the 4-Cyclohexylbutyl Precursor and its Functionalized Derivatives

A crucial aspect of synthesizing this compound is the preparation of a suitable 4-cyclohexylbutyl precursor, typically a halide or a tosylate, which can then undergo one of the phosphonylation reactions described above.

A common strategy for obtaining such precursors is to start from a commercially available material and perform functional group interconversions. For instance, 4-cyclohexylbutyric acid can be reduced to 4-cyclohexyl-1-butanol using a reducing agent like lithium aluminum hydride. The resulting alcohol can then be converted into a good leaving group for subsequent nucleophilic substitution by the phosphite.

One effective method is the conversion of 4-cyclohexyl-1-butanol to 1-bromo-4-cyclohexylbutane. This can be achieved by treating the alcohol with phosphorus tribromide, often at reduced temperatures to control the reaction's exothermicity. prepchem.com

Alternatively, the alcohol can be converted to a tosylate, 4-cyclohexylbutyl 4-methylbenzenesulfonate (B104242), by reacting it with p-toluenesulfonyl chloride in the presence of a base such as triethylamine (B128534) or pyridine. prepchem.com Both the bromide and the tosylate are excellent electrophiles for reactions like the Michaelis-Arbuzov rearrangement.

| Starting Material | Reagents | Product |

| 4-Cyclohexylbutyric acid | 1. Lithium aluminum hydride 2. Diethyl ether | 4-Cyclohexyl-1-butanol |

| 4-Cyclohexyl-1-butanol | Phosphorus tribromide | 1-Bromo-4-cyclohexylbutane prepchem.com |

| 4-Cyclohexyl-1-butanol | p-Toluenesulfonyl chloride, triethylamine | 4-Cyclohexylbutyl 4-methylbenzenesulfonate prepchem.com |

Preparation of Halogenated 4-Cyclohexylbutyl Intermediates

The synthesis of this compound typically commences with the preparation of a suitable 4-cyclohexylbutyl halide. These intermediates serve as the electrophilic partner in the subsequent phosphonylation step. A common precursor for these halides is 4-cyclohexyl-1-butanol, which is commercially available. The conversion of this alcohol to the corresponding bromide or chloride is a critical step that can be achieved through several established methods.

One effective approach involves the use of phosphorus tribromide (PBr₃). This reagent readily converts primary alcohols to alkyl bromides under relatively mild conditions. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion.

Alternatively, a two-step procedure via a sulfonate ester intermediate is often employed for its high efficiency and the mild conditions of the final halogenation step. The alcohol is first reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a halide ion in a subsequent Sₙ2 reaction. For instance, reacting the tosylate with sodium bromide in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) yields 4-cyclohexylbutyl bromide in high purity.

A summary of common methods for the preparation of 4-cyclohexylbutyl halides is presented in the table below.

| Starting Material | Reagent(s) | Product | Key Considerations |

| 4-Cyclohexyl-1-butanol | 1. PBr₃2. HBr/H₂SO₄ | 4-Cyclohexylbutyl bromide | Direct bromination; can generate acidic byproducts. |

| 4-Cyclohexyl-1-butanol | 1. SOCl₂2. HCl/ZnCl₂ | 4-Cyclohexylbutyl chloride | Direct chlorination; thionyl chloride is a common and effective reagent. |

| 4-Cyclohexyl-1-butanol | 1. TsCl, Pyridine2. NaBr | 4-Cyclohexylbutyl bromide | Two-step process via a tosylate intermediate; generally high yielding and clean. |

| 1,4-Dihalobutane | Cyclohexylmagnesium bromide | 4-Cyclohexylbutyl halide | Grignard coupling; requires careful control of stoichiometry to avoid dialkylation. |

Regioselective Functionalization and Derivatization of the Cyclohexane (B81311) Ring

While the direct synthesis of this compound focuses on the alkyl chain, the derivatization of the cyclohexane ring offers a pathway to a diverse range of analogues with potentially modified properties. The inert nature of the C-H bonds on the cyclohexane ring presents a significant synthetic challenge, making regioselective functionalization a key area of research.

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have emerged as powerful tools for the direct functionalization of saturated rings like cyclohexane. Catalysts based on metals such as palladium, rhodium, and iridium can selectively cleave a C-H bond and replace it with a new functional group. The regioselectivity of these reactions is often directed by a functional group already present on the molecule or by the inherent steric and electronic properties of the substrate.

For a molecule like this compound, C-H activation could theoretically be directed to specific positions on the cyclohexane ring. For instance, a directing group could be temporarily installed on the phosphonate moiety to guide a metal catalyst to a specific C-H bond on the ring. Alternatively, late-stage C-H functionalization after the phosphonate is in place could proceed based on the intrinsic reactivity of the different C-H bonds of the cyclohexyl group.

The table below outlines some general strategies for the regioselective functionalization of cyclohexane rings that could be conceptually applied to the synthesis of derivatized analogues of this compound.

| Strategy | Catalyst/Reagent | Potential Functionalization | Regioselectivity |

| Directed C-H Activation | Palladium, Rhodium, Iridium catalysts with a directing group | Arylation, borylation, halogenation | Dependent on the position and nature of the directing group. |

| Radical-based Functionalization | Radical initiators (e.g., peroxides) and functionalizing agents | Halogenation, oxidation | Generally less selective, favoring tertiary C-H bonds if present. |

| Photoredox Catalysis | Photocatalyst and a suitable reagent | Various functional groups | Can offer unique selectivity based on the reaction mechanism. |

Optimized Synthesis of this compound

The core of the synthesis for this compound is the formation of the carbon-phosphorus bond. The most widely employed method for this transformation is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, such as 4-cyclohexylbutyl bromide.

The reaction proceeds through an Sₙ2 mechanism where the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the 4-cyclohexylbutyl bromide. This forms a quasi-phosphonium salt intermediate. The bromide counter-ion then attacks one of the ethyl groups of the phosphonium (B103445) intermediate in a second Sₙ2 reaction, leading to the formation of the this compound and ethyl bromide as a byproduct.

Exploration of Reaction Parameters (Solvent, Temperature, Pressure, Catalysis)

The efficiency of the Michaelis-Arbuzov reaction is highly dependent on the reaction conditions. The classical approach often requires high temperatures, typically in the range of 120-160 °C, and is often performed neat (without a solvent) or in a high-boiling inert solvent. The progress of the reaction can be monitored by the distillation of the ethyl bromide byproduct.

Recent advancements have focused on optimizing these conditions to improve yields, reduce reaction times, and enhance the sustainability of the process. The exploration of various parameters has been key to these improvements:

Solvent: While often run neat, the use of polar aprotic solvents can facilitate the reaction by stabilizing the phosphonium intermediate. However, solvent choice must be made carefully to avoid side reactions.

Temperature: Higher temperatures generally accelerate the reaction, but can also lead to undesired side products. Microwave irradiation has been shown to dramatically reduce reaction times.

Pressure: The reaction is typically run at atmospheric pressure.

Catalysis: The use of Lewis acid catalysts, such as zinc bromide (ZnBr₂) or other metal salts, has been shown to promote the Michaelis-Arbuzov reaction, in some cases allowing it to proceed at room temperature. Palladium catalysts have also been employed for the cross-coupling of H-phosphonates with alkyl halides, offering an alternative route under milder conditions.

The following table summarizes the influence of various reaction parameters on the synthesis of alkyl phosphonates via the Michaelis-Arbuzov reaction.

| Parameter | Condition | Effect on Reaction |

| Temperature | High (120-180 °C) | Traditional method, drives reaction to completion. |

| Microwave Irradiation | Significant rate acceleration, reduced reaction times. | |

| Solvent | Neat (no solvent) | Common for classical Arbuzov, simplifies workup. |

| High-boiling inert solvents | Can improve solubility and temperature control. | |

| Polar aprotic solvents | Can stabilize intermediates but may have side reactions. | |

| Catalysis | Lewis Acids (e.g., ZnBr₂) | Can enable the reaction at lower temperatures, including room temperature. |

| Palladium Catalysts | Alternative coupling method, often under milder conditions. | |

| Pressure | Atmospheric | Standard condition for this reaction. |

Process Intensification and Scalability Studies for this compound Production

For the large-scale production of this compound, process intensification and scalability are crucial considerations. Traditional batch processing for the Michaelis-Arbuzov reaction can be challenging to scale due to the exothermic nature of the reaction and the need for high temperatures, which can lead to safety concerns and byproduct formation.

Continuous flow chemistry offers a promising alternative for the synthesis of alkyl phosphonates. In a flow reactor, the reagents are continuously pumped through a heated tube or channel. This setup provides several advantages over batch processing:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, mitigating the risks associated with exotherms.

Improved Safety: The small reaction volume at any given time minimizes the potential hazards of a runaway reaction.

Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes.

Simplified Workup: In-line purification techniques can be integrated into the flow system.

Studies on the continuous flow synthesis of alkyl phosphonates have demonstrated the potential for high yields and productivities without the need for solvents or catalysts. Such a process for this compound would involve pumping a mixture of 4-cyclohexylbutyl bromide and triethyl phosphite through a heated reactor coil, with the product being collected continuously at the outlet. This approach not only enhances the safety and efficiency of the synthesis but also aligns with the principles of green chemistry by reducing waste and energy consumption.

Asymmetric and Stereoselective Synthesis of this compound Analogues

The development of asymmetric and stereoselective methods allows for the synthesis of analogues of this compound with defined stereochemistry. Chirality can be introduced either on the cyclohexane ring or on the butyl chain.

Stereoselective Functionalization of the Cyclohexane Ring:

Creating stereocenters on the cyclohexane ring can be achieved through various stereoselective reactions. For instance, an iridium-catalyzed (5+1) annulation strategy has been developed for the synthesis of functionalized cyclohexanes with high levels of stereocontrol. This methodology could be adapted to construct a substituted cyclohexane ring which is then elaborated to the desired phosphonate. Another approach involves the stereoselective synthesis of highly functionalized cyclohexenes via ring-expansion reactions, which can then be further modified.

Asymmetric Synthesis of Chiral Phosphonates:

If a chiral center is desired on the butyl chain, asymmetric synthesis methodologies for C-chiral phosphonates can be employed. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Phospha-Michael Addition: This reaction involves the addition of a phosphite to an α,β-unsaturated system in the presence of a chiral catalyst. This could be applied to a substrate where the double bond is part of the butyl chain precursor.

Asymmetric Hydrophosphonylation: The enantioselective addition of a phosphite to an aldehyde or ketone (the phospha-aldol or Pudovik reaction) in the presence of a chiral catalyst can generate chiral α-hydroxy phosphonates. These can then be further transformed into the desired alkyl phosphonate analogue.

Kinetic Resolution: A racemic mixture of a chiral intermediate, such as a halogenated precursor with a stereocenter on the butyl chain, could potentially be resolved through a kinetic resolution process where one enantiomer reacts faster with the phosphite in the presence of a chiral catalyst.

These advanced synthetic strategies open the door to a wide array of structurally diverse and stereochemically pure analogues of this compound for further investigation.

Reactivity Profiling and Transformative Chemistry of Diethyl 4 Cyclohexylbutyl Phosphonate

Horner–Wadsworth–Emmons (HWE) Olefination with Diethyl (4-cyclohexylbutyl)phosphonate

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry for the stereoselective synthesis of alkenes. wikipedia.orgconicet.gov.ar It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org The carbanion derived from this compound is generated by treatment with a suitable base, which then acts as a potent nucleophile. A significant advantage of the HWE reaction over the classical Wittig reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during aqueous workup. wikipedia.orgchem-station.com

The phosphonate (B1237965) carbanion generated from this compound is highly nucleophilic and capable of reacting with a broad spectrum of carbonyl compounds. wikipedia.org Its utility extends to both aldehydes and ketones, although reactivity is generally higher with aldehydes due to reduced steric hindrance. The reaction typically proceeds efficiently with aliphatic, aromatic, and α,β-unsaturated aldehydes.

Ketones are also viable substrates, but the reaction rates are often slower, and yields can be diminished, particularly with sterically encumbered ketones. The increased steric bulk around the carbonyl group hinders the approach of the phosphonate carbanion, which itself possesses a sterically demanding cyclohexylbutyl group. For highly hindered ketones, the HWE reaction may fail to proceed, representing a key limitation.

Table 1: Illustrative Scope of HWE Olefination with this compound

| Carbonyl Partner | Expected Product | Anticipated Reactivity/Yield | Comments |

|---|---|---|---|

| Benzaldehyde | 1-Cyclohexyl-4-(2-phenylethenyl)butane | check_circle High | Aromatic aldehydes are excellent substrates. |

| Cyclohexanone | (4-Cyclohexylidenebutyl)cyclohexane | warning Moderate | Steric hindrance from the ketone reduces reaction rate. |

| Acetone (B3395972) | 1-Cyclohexyl-4-(2-methylprop-1-en-1-yl)butane | warning Moderate to High | Less hindered ketones generally react well. |

| Pivaldehyde | 1-Cyclohexyl-4-(2,2-dimethylpropylidene)butane | warning Moderate | Sterically bulky aldehydes can slow the reaction. |

| Di-tert-butyl ketone | No Reaction Product | error Very Low to None | Extreme steric hindrance prevents olefination. |

A defining feature of the Horner-Wadsworth-Emmons reaction is its inherent preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity arises from the reaction mechanism, which involves the formation of an intermediate oxaphosphetane. The intermediates can often equilibrate, favoring the pathway that minimizes steric interactions, which ultimately leads to the (E)-olefin. wikipedia.org For phosphonates like this compound that lack strongly electron-withdrawing groups, this (E)-selectivity is generally high, particularly in reactions with aldehydes.

Several factors can be adjusted to influence the E/Z ratio:

Base and Cation: The choice of base and its metal counterion can affect the reversibility of the initial addition step. Lithium salts tend to promote (E)-selectivity more than potassium or sodium salts. wikipedia.org

Temperature: Higher reaction temperatures allow the intermediates to equilibrate more readily, typically increasing the proportion of the (E)-isomer. wikipedia.org

Phosphonate Structure: While not applicable to the parent compound, modifications to the phosphonate itself, such as using bulky ester groups or electron-withdrawing groups (e.g., trifluoroethyl esters in the Still-Gennari modification), can dramatically shift the selectivity towards the (Z)-alkene. wikipedia.orgchem-station.com

Table 2: Predicted E/Z Selectivity in the HWE Reaction of this compound with Benzaldehyde

| Conditions (Base, Solvent, Temp.) | Predicted Predominant Isomer | Anticipated E:Z Ratio |

|---|---|---|

| NaH, THF, 25 °C | E | >95:5 |

| n-BuLi, THF, -78 °C to 25 °C | E | >90:10 |

| KHMDS, 18-crown-6, THF, -78 °C | E | ~85:15 (Z-selectivity is low without electron-withdrawing groups on the phosphonate) |

The HWE reaction can be integrated into tandem or cascade sequences to construct complex molecular architectures efficiently. An intramolecular HWE reaction, for instance, can be a powerful strategy for ring formation (annulation). This typically involves a substrate containing both a phosphonate ester and a carbonyl group, which upon deprotonation, undergoes cyclization.

A hypothetical tandem reaction could involve the olefination of this compound with a molecule containing two carbonyl groups, such as glutaraldehyde. A controlled reaction could first form a mono-olefination product, which, if it contains another reactive site, could undergo a subsequent transformation. For example, an initial HWE reaction followed by an intramolecular cyclization represents a cascade process for building polycyclic systems. Such strategies are frequently employed in the total synthesis of natural products, where the HWE reaction serves as a key step in assembling complex carbon skeletons. conicet.gov.arconicet.gov.ar

Hydrolysis and Dealkylation Pathways of the Phosphonate Ester

The conversion of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation, often performed as the final step in a synthetic sequence. researchgate.net This can be achieved through hydrolysis under acidic or basic conditions, or via dealkylation using specific reagents. nih.govbeilstein-journals.org

Acid-catalyzed hydrolysis of diethyl phosphonates typically proceeds in a stepwise manner, first yielding the monoester, ethyl (4-cyclohexylbutyl)phosphonate, followed by hydrolysis to the final diacid, (4-cyclohexylbutyl)phosphonic acid. nih.govnih.gov The reaction is generally performed by refluxing the ester in concentrated aqueous acid, such as hydrochloric acid. beilstein-journals.org

The mechanism can involve a bimolecular nucleophilic attack of water on the protonated phosphorus center (an AAc2-type mechanism). nih.govepa.gov The hydrolysis follows consecutive first-order kinetics, and often the second step—the hydrolysis of the phosphonic acid monoester—is the rate-determining step. nih.gov

Table 3: Hypothetical Kinetic Parameters for Acid-Catalyzed Hydrolysis of this compound

| Reaction Step | Description | Rate Constant |

|---|---|---|

| Step 1 | Diester → Monoester + Ethanol | k1 |

| Step 2 | Monoester → Diacid + Ethanol | k2 (k1 > k2) |

Alkaline hydrolysis of phosphonate esters also occurs via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom (a BAc2 mechanism). nih.govepa.gov However, this method can be slower and less efficient than acid-catalyzed hydrolysis, especially for sterically hindered esters. nih.gov

A more common and milder alternative to harsh hydrolytic conditions is dealkylation using silyl (B83357) halides, a method pioneered by McKenna. beilstein-journals.orgnih.gov Reagents like iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (B50905) (TMSBr) react rapidly and quantitatively with the phosphonate ester at room temperature to form a bis(trimethylsilyl) ester. rsc.org This intermediate is highly labile and is readily solvolyzed to the phosphonic acid upon treatment with water or methanol (B129727). nih.govrsc.org This two-step, one-pot procedure is highly chemoselective and compatible with a wide range of functional groups that are sensitive to strong acid or base, such as esters, amides, and various protecting groups. nih.govgoogle.com

Table 4: Comparison of Protocols for the Preparation of (4-cyclohexylbutyl)phosphonic acid

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid Hydrolysis | Conc. HCl, reflux, 4–12 h | Inexpensive reagents. | Harsh conditions, not suitable for acid-labile substrates. google.com |

| Base Hydrolysis | 6M NaOH, reflux, 12-24 h | Alternative to acid. | Often slow and may require harsh conditions. nih.gov |

| McKenna Dealkylation | 1) TMSI or TMSBr, CH2Cl2, 25 °C, 1-4 h 2) H2O or MeOH | Mild, rapid, high yield, chemoselective. nih.govrsc.org | Reagents are more expensive and moisture-sensitive. |

Chemoselective Cleavage Methods for Phosphonate Esters

The conversion of diethyl phosphonates, such as this compound, into the corresponding phosphonic acid is a fundamental transformation in organophosphorus chemistry. This de-esterification must often be performed with high chemoselectivity to avoid the cleavage of other sensitive functional groups within a molecule. Several methods have been developed to achieve this, ranging from classical acidic hydrolysis to milder silyl halide-mediated procedures.

Harsh acidic conditions, such as refluxing with concentrated hydrochloric or hydrobromic acid, can effectively hydrolyze diethyl phosphonate esters. nih.govmdpi.com However, the severity of these conditions limits their application to robust molecules lacking acid-labile functional groups. nih.govmdpi.com

A significantly milder and more widely employed method is the McKenna reaction, which utilizes halotrimethylsilanes. acs.orgresearchgate.netgoogle.commdpi.com Bromotrimethylsilane (BTMS) is the most common reagent for this transformation. acs.orgresearchgate.net The reaction proceeds in two stages: first, the diethyl ester is converted into a bis(trimethylsilyl) phosphonate intermediate, releasing ethyl bromide. acs.orgresearchgate.net In the second step, this silyl ester is readily hydrolyzed under neutral conditions with a protic solvent like methanol or water to yield the final phosphonic acid. acs.orgacs.org The balanced reactivity and high chemoselectivity of BTMS make it the reagent of choice for cleaving phosphonate esters without affecting many other functional groups, such as carboxyesters. acs.orgresearchgate.net

Variations of the McKenna reaction employ other silyl halides. Iodotrimethylsilane (ITMS) is more reactive than BTMS and can effect the dealkylation rapidly at room temperature. researchgate.netacs.org Conversely, chlorotrimethylsilane (B32843) (TMSCl) is less reactive, often requiring higher temperatures or the addition of a co-reagent like sodium iodide to facilitate the cleavage of diethyl phosphonates. nih.govmdpi.com The lower cost of TMSCl makes it an attractive option for large-scale industrial syntheses. nih.govmdpi.com

Recent methodologies also include Brønsted acid-catalyzed hydrolysis, which can be performed under "wet" (with water) or "dry" conditions for specific substrates, offering an alternative to traditional methods. researchgate.net Another approach for selective transformation involves activation with triflic anhydride (B1165640), which allows for subsequent substitution with a range of nucleophiles, representing a modular approach to modifying the phosphonate core. mdpi.com

Table 1: Comparison of Chemoselective Cleavage Methods for Diethyl Phosphonates

| Method | Reagent(s) | Typical Conditions | Selectivity & Remarks |

|---|---|---|---|

| Acid Hydrolysis | Conc. HCl or HBr | Reflux, aqueous solution | Low selectivity; harsh conditions limit substrate scope. nih.govmdpi.com |

| McKenna Reaction | Bromotrimethylsilane (BTMS), then H₂O or MeOH | CH₂Cl₂ or ACN, room temp to reflux | High chemoselectivity; mild and widely used. acs.orgresearchgate.net |

| Silyl Halide Cleavage | Iodotrimethylsilane (ITMS), then H₂O or MeOH | Room temperature | More reactive than BTMS; rapid conversion. researchgate.netacs.org |

| Silyl Halide Cleavage | Chlorotrimethylsilane (TMSCl) / NaI, then H₂O | Elevated temperature (e.g., 130-140 °C) | Less reactive than BTMS; economical for large scale. nih.govmdpi.com |

| Triflic Anhydride Activation | Tf₂O, then nucleophile | 0 °C to room temperature | Allows for modular synthesis of various phosphonate derivatives, not just cleavage to the acid. mdpi.com |

Alpha-Carbon Alkylation and Substitution Reactions of this compound

The carbon atom adjacent to the phosphorus in this compound, known as the alpha-carbon, possesses a degree of acidity due to the electron-withdrawing nature of the phosphonate group. While not as acidic as protons alpha to a carbonyl group, these α-hydrogens can be removed by a strong base to generate a nucleophilic carbanion. wikipedia.orgnih.govacs.org This carbanion is a key intermediate for forming new carbon-carbon bonds at the alpha position.

The formation of the phosphonate-stabilized carbanion typically requires the use of strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA). wikipedia.orgnih.gov Once formed, this nucleophile can participate in substitution reactions, most commonly with alkyl halides. researchgate.net The reaction proceeds via an SN2 mechanism, where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. researchgate.net This process results in the formation of a new, more substituted α-alkylated phosphonate. For this reaction to be efficient, primary or secondary alkyl halides are preferred, as tertiary halides are prone to elimination side reactions. researchgate.net

This alpha-alkylation is a versatile method for elaborating the carbon skeleton of phosphonates. In the context of this compound, deprotonation at the C1 position of the butyl chain, followed by reaction with an electrophile like methyl iodide, would yield Diethyl (1-methyl-4-cyclohexylbutyl)phosphonate.

A related and highly significant transformation involving phosphonate carbanions is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govresearchgate.net In the HWE reaction, a phosphonate carbanion reacts with an aldehyde or ketone to produce an alkene, with the formation of a water-soluble phosphate byproduct that is easily removed. nih.govresearchgate.net While the HWE reaction is most efficient with phosphonates bearing an additional electron-withdrawing group at the alpha-position (e.g., an ester), simple alkylphosphonates can also react, albeit under more forcing conditions. The reaction generally shows high stereoselectivity, predominantly forming the (E)-alkene. nih.govgoogle.com

Table 2: Reagents and Conditions for Alpha-Carbon Alkylation

| Step | Reagent Class | Specific Examples | Typical Solvents | Key Considerations |

|---|---|---|---|---|

| Deprotonation | Strong Bases | Lithium diisopropylamide (LDA), Sodium hydride (NaH) | Tetrahydrofuran (THF), Diethyl ether | Aprotic solvent is essential. LDA is often preferred for its solubility and non-nucleophilic nature. wikipedia.orgnih.gov |

| Alkylation | Electrophiles (Alkyl Halides) | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl bromide (BnBr) | Same as deprotonation | Must be a good S~N~2 substrate (primary > secondary). researchgate.net |

Other Key Transformations of the Diethyl Phosphonate Moiety

The phosphonate functional group can participate in several notable rearrangement and cyclization reactions. One of the most fundamental transformations in organophosphorus chemistry is the Michaelis-Arbuzov reaction, which is the primary method for synthesizing phosphonates but is mechanistically a rearrangement. acs.orgacs.org It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, proceeding through a phosphonium (B103445) intermediate that rearranges via SN2 attack of the halide on one of the phosphite alkyl groups to yield the thermodynamically stable phosphonate. acs.orgacs.org

The Pudovik and Abramov reactions involve the addition of a P-H bond (from a dialkyl phosphite, in the Pudovik reaction) or a P-O bond (from a trialkyl phosphite, in the Abramov reaction) across a carbonyl or imine double bond. wikipedia.orgwikipedia.orgnih.gov These reactions form α-hydroxy or α-amino phosphonates, respectively. wikipedia.orgwikipedia.org The resulting α-hydroxyphosphonates can undergo a subsequent base-catalyzed phosphonate-phosphate rearrangement, also known as the phospha-Brook rearrangement. nih.govmdpi.com This process involves the migration of the phosphoryl group from carbon to the adjacent oxygen atom, converting the α-hydroxyphosphonate into a phosphate ester. nih.govmdpi.com

Intramolecular versions of these reactions can be employed to form cyclic phosphonates. For instance, a molecule containing both a phosphite and a distal carbonyl group could potentially undergo an intramolecular Abramov or Pudovik-type reaction to form a cyclic α-hydroxyphosphonate. mdpi.com Similarly, an appropriately functionalized alkylphosphonate, such as one bearing a terminal leaving group and a nucleophilic site, could undergo intramolecular cyclization to form heterocyclic systems containing a phosphorus atom in the ring.

The diethyl ester groups of this compound can be converted into other functionalities, significantly expanding its synthetic utility. A key transformation is the conversion of the phosphonate diester into a phosphonic dichloride (RP(O)Cl₂). This is typically achieved using strong chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.govup.ac.zatandfonline.com

A more selective conversion to the phosphonic monochloride (RP(O)(OEt)Cl) can also be achieved. This intermediate is highly valuable as it allows for the sequential and controlled introduction of different nucleophiles. mdpi.comnih.gov For example, reaction of the phosphonic monochloride with an alcohol (R'OH) yields a mixed phosphonate ester (RP(O)(OEt)(OR')), while reaction with an amine (R'R''NH) produces a phosphonamidate (RP(O)(OEt)(NR'R'')). mdpi.comugent.be This stepwise approach provides access to a diverse range of asymmetric phosphorus-containing compounds. nih.gov

The general 'classical' approach to phosphonamidates involves the initial synthesis of a symmetrical diester, conversion to the monoester (via selective hydrolysis), chlorination of the monoacid with thionyl or oxalyl chloride, and finally, substitution with the desired amine. mdpi.comnih.gov Milder, more direct methods have also been developed, such as the activation of the diethyl phosphonate with triflic anhydride in the presence of a chloride source, which generates the phosphonic monochloride in situ for immediate reaction with a nucleophile. researchgate.netnih.gov

Table 3: Reagents for Functional Group Interconversion at the Phosphorus Center

| Target Functional Group | Reagent(s) | Intermediate | Remarks |

|---|---|---|---|

| Phosphonic Dichloride | Phosphorus Pentachloride (PCl₅), Thionyl Chloride (SOCl₂) | N/A | Harsh conditions, converts both ester groups. nih.govtandfonline.com |

| Phosphonic Monochloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) on monoester | Phosphonic Monoester | Allows for stepwise substitution. mdpi.comnih.gov |

| Mixed Phosphonate Ester | Alcohol (R'OH) | Phosphonic Monochloride | Forms an asymmetrical phosphonate ester. mdpi.comnih.gov |

| Phosphonamidate | Primary or Secondary Amine (R'R''NH) | Phosphonic Monochloride | Forms a stable P-N bond. nih.govugent.be |

| Phosphonothioate | Thiol (R'SH) | Phosphonic Monochloride | Forms a P-S bond. researchgate.net |

Reactivity of the 4-Cyclohexylbutyl Substituent

The 4-cyclohexylbutyl substituent of the title compound is essentially an alkyl chain terminating in a cycloalkane. The phosphonate group is sufficiently remote from the cyclohexane (B81311) ring that it exerts minimal electronic influence, meaning the reactivity of the ring is characteristic of a typical substituted cyclohexane. The C-H bonds of the cyclohexane ring are unactivated and can be functionalized through radical-based or strong oxidative processes. researchgate.net

Free-radical halogenation is a classic method for functionalizing alkanes. wikipedia.orgbyjus.com Reaction with chlorine (Cl₂) under UV irradiation or bromine (Br₂) with heat or light initiates a chain reaction that substitutes a hydrogen atom with a halogen. youtube.com This reaction is generally not highly selective, but a predictable pattern based on C-H bond strength is observed. The order of reactivity is tertiary C-H > secondary C-H > primary C-H. organicchemistrytutor.com In the case of the cyclohexyl group, all carbons are secondary except for the C1 position, which is tertiary. Therefore, halogenation would be expected to occur preferentially at the C1 position (the point of attachment to the butyl chain) and to a lesser extent at the other secondary positions on the ring. organicchemistrytutor.com

Oxidation of the cyclohexane ring can also be achieved to introduce oxygen-containing functional groups. google.comnih.gov Catalytic oxidation, often using air or pure oxygen in the presence of transition metal catalysts (e.g., cobalt or manganese salts), can convert the cyclohexane ring into a mixture of cyclohexanol (B46403) and cyclohexanone. google.comwhiterose.ac.uk This process typically proceeds via a cyclohexyl hydroperoxide intermediate. google.com The reaction conditions can be tuned to favor either the alcohol or ketone product. Further oxidation can lead to ring-opening and the formation of dicarboxylic acids, such as adipic acid. nih.gov These methods provide a route to introduce versatile hydroxyl and carbonyl functionalities onto the otherwise unreactive cycloalkyl portion of the molecule.

Functionalization of the Butyl Spacer

The chemical modification of the four-carbon alkyl chain, or butyl spacer, of this compound offers a pathway to introduce diverse functionalities, thereby altering the molecule's physicochemical properties for various applications. While specific literature detailing the functionalization of this exact molecule is limited, established principles of organic synthesis and the known reactivity of analogous long-chain alkylphosphonates allow for the projection of several viable transformative strategies. These approaches primarily focus on the introduction of functional groups onto the aliphatic chain, which is generally unactivated.

Key strategies for the functionalization of the butyl spacer include the terminal halogenation via free-radical pathways and the synthesis of functionalized analogs from pre-functionalized precursors. These methods provide routes to derivatives bearing halides, hydroxyl groups, amines, and other functionalities, paving the way for further chemical elaboration.

Free-Radical Halogenation

A common and direct method for the functionalization of unactivated alkanes is free-radical halogenation. wikipedia.orgyoutube.comyoutube.com This process, typically initiated by UV light or a radical initiator, allows for the substitution of a hydrogen atom on the alkyl chain with a halogen, most commonly chlorine or bromine. While this reaction can lack regioselectivity on a long alkyl chain, the terminal methyl group and the methylene (B1212753) group adjacent to the cyclohexyl ring are potential sites of reaction. youtube.com For this compound, this would lead to a mixture of halogenated isomers. The reaction conditions can be tuned to favor monohalogenation.

A representative, albeit hypothetical, reaction for the free-radical bromination of this compound is presented below. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a common method for allylic and benzylic bromination, and can also be used for the bromination of alkanes. youtube.com

Table 1: Hypothetical Reaction Conditions for Free-Radical Bromination

| Parameter | Condition |

| Substrate | This compound |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | Reflux |

| Product(s) | Mixture of brominated isomers |

The resulting brominated phosphonates can serve as versatile intermediates for further nucleophilic substitution reactions to introduce a variety of functional groups such as azides, cyanides, or amines.

Synthesis from Pre-functionalized Precursors

An alternative and more regioselective approach to obtaining this compound derivatives with a functionalized butyl spacer is to start the synthesis from an already functionalized precursor. The Michaelis-Arbuzov reaction, a widely used method for the formation of carbon-phosphorus bonds, is particularly well-suited for this strategy. wikipedia.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

By employing a 4-cyclohexylbutyl halide bearing an additional functional group (e.g., a protected alcohol or a second halide), a correspondingly functionalized phosphonate can be synthesized. For instance, the reaction of triethyl phosphite with a terminally functionalized 4-cyclohexylbutyl halide would yield a this compound with a functional group at the terminal position of the butyl chain.

Table 2: Proposed Synthesis of a Hydroxylated Analog via the Michaelis-Arbuzov Reaction

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | 4-Cyclohexylbutan-1-ol | p-Toluenesulfonyl chloride | Tosylation | 4-Cyclohexylbutyl tosylate |

| 2 | 4-Cyclohexylbutyl tosylate | Triethyl phosphite | Michaelis-Arbuzov | This compound |

This synthetic approach offers superior control over the position of the functional group compared to free-radical halogenation. The resulting hydroxylated phosphonate could then undergo further reactions, such as oxidation to a ketone or conversion to a leaving group for subsequent substitution reactions.

Similarly, other functionalized precursors can be envisioned. For example, starting from a dihaloalkane would allow for the selective introduction of the phosphonate group at one end, leaving a terminal halide for further functionalization. This strategy is exemplified by the availability of reagents like Diethyl (4-bromobutyl)phosphonate, which can be used to introduce a phosphonate-containing butyl group onto other molecules.

The functionalization of the butyl spacer of this compound, while not extensively documented for this specific molecule, is achievable through established synthetic methodologies. Both post-synthesis modification via free-radical reactions and a more controlled approach using pre-functionalized precursors provide viable routes to a range of derivatives with tailored properties.

Advanced Applications and Derivatization Strategies for Diethyl 4 Cyclohexylbutyl Phosphonate

Diethyl (4-cyclohexylbutyl)phosphonate as a Versatile Building Block in Complex Organic Synthesis

Phosphonate (B1237965) compounds are widely recognized for their utility as versatile building blocks in organic synthesis. researchgate.netnbinno.com They are often employed in carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons reaction, to construct complex molecular architectures. nbinno.com

Scaffold for the Construction of Diverse Molecular Architectures

The general applicability of phosphonates as scaffolds allows for the synthesis of a wide array of molecular structures. researchgate.net However, literature specifically detailing the use of the this compound scaffold for the construction of diverse molecular architectures could not be identified. The unique combination of a flexible butyl chain, a bulky cyclohexyl group, and a reactive diethyl phosphonate moiety suggests potential for creating novel chemical entities, though this remains an unexplored area of research based on available data.

Design and Synthesis of Bioactive Compounds Incorporating the 4-Cyclohexylbutylphosphonate Scaffold

The incorporation of phosphonate groups is a common strategy in medicinal chemistry to design enzyme inhibitors, as they can act as transition-state analogues. While the 4-cyclohexylbutylphosphonate scaffold has theoretical potential for designing bioactive compounds, specific studies are not available.

Development of N-Acylethanolamine Acid Amidase (NAAA) Inhibitor Analogues

N-Acylethanolamine acid amidase (NAAA) is a therapeutic target for the treatment of pain and inflammation. nih.gov The development of inhibitors for this enzyme is an active area of research. nih.gov However, no studies were found that describe the design, synthesis, or evaluation of NAAA inhibitor analogues incorporating the this compound scaffold. The known inhibitors of NAAA belong to other chemical classes, such as β-lactones. nih.gov

Potential in Designing Dipeptidyl Peptidase (DPP) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic drugs used for the treatment of type 2 diabetes. nih.govnih.govwikipedia.org The design of novel DPP-4 inhibitors often involves the exploration of various molecular scaffolds to interact with the enzyme's active site. nih.govmdpi.commdpi.com A review of the literature did not reveal any research on the potential of the 4-cyclohexylbutylphosphonate scaffold in the design of DPP inhibitors. The currently approved DPP-4 inhibitors, known as "gliptins," are based on different heterocyclic scaffolds. uantwerpen.bemdpi.com

Exploration in Other Medicinal Chemistry Leads, including β-lactam Derivatives

The β-lactam ring is a core structural component of many important antibiotics. nih.govnih.gov The synthesis of novel β-lactam derivatives is a continuous effort in medicinal chemistry to overcome antibiotic resistance. researchgate.netnih.gov While phosphonates have been incorporated into β-lactam structures to create phosphonobenzocarbacephems, there is no specific mention of using this compound for this purpose. researchgate.net The exploration of the 4-cyclohexylbutylphosphonate moiety in other medicinal chemistry leads remains an open area for future investigation.

Applications in Materials Science and Polymer Chemistry.

The incorporation of phosphonate moieties, such as that in this compound, into polymer structures offers a versatile strategy for developing advanced materials with tailored properties. The stable carbon-phosphorus bond in phosphonates provides a durable linkage that can be integrated into polymer backbones or as pendant groups. mpg.de This allows for the synthesis of polyphosphonates and phosphonate-containing polymers with a range of functionalities.

The synthesis of such polymers can be achieved through various polymerization techniques, including radical copolymerization of vinyl-functionalized phosphonates, ring-opening polymerization of cyclic phosphonates, and polycondensation reactions. mdpi.comrsc.orgnih.gov For instance, this compound could be derivatized into a monomer suitable for these polymerization methods. The resulting polymers can exhibit enhanced thermal stability, flame retardancy, and adhesive properties, making them valuable in a variety of industrial applications.

The presence of the phosphonate group can also influence the hydrophilic/hydrophobic balance of the material, which is a critical factor in applications such as coatings, membranes, and biomedical devices. scispace.com Furthermore, the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid can create polymers with ion-exchange capabilities and increased hydrophilicity. researchgate.net The cyclohexylbutyl group in this compound would be expected to contribute to the polymer's hydrophobicity and modify its mechanical properties.

Below is an illustrative table of potential polymer systems incorporating a monomer derived from this compound and their expected properties.

| Polymer System | Potential Monomer | Expected Properties | Potential Applications |

| Poly(acrylate-co-phosphonate) | (4-cyclohexylbutyl)phosphonic acid, diethyl ester acrylate | Improved adhesion, flame retardancy | Coatings, adhesives |

| Polyphosphonate ester | Cyclic (4-cyclohexylbutyl)phosphonate | Enhanced thermal stability, biodegradability | Engineering plastics, biomedical materials |

| Polysiloxane-graft-phosphonate | This compound-functionalized silane | Increased thermal resistance, amphiphilicity after hydrolysis | Surfactants, biocompatible materials |

Utility in Ligand Design for Transition Metal Catalysis.

Phosphonate-containing molecules, including this compound, have significant potential in the design of ligands for transition metal catalysis. The phosphonate group is an effective coordinating moiety for a variety of metal ions, enabling the formation of stable metal complexes. scispace.comresearchgate.net These complexes can act as catalysts in a wide range of organic transformations. The versatility of phosphonate ligands allows for the fine-tuning of the electronic and steric environment around the metal center, which in turn influences the catalyst's activity and selectivity. scbt.com

In the context of this compound, the phosphorus atom can donate electron density to the metal center, while the diethyl ester groups can be sterically demanding. The 4-cyclohexylbutyl substituent provides a bulky and non-polar side chain that can create a specific steric environment around the catalytic site. This can be advantageous in asymmetric catalysis, where control of the spatial arrangement of reactants is crucial for achieving high enantioselectivity. acs.orgscholaris.ca

The coordination of phosphonate ligands to transition metals can lead to the formation of both discrete molecular complexes and extended metal-organic frameworks (MOFs). researchgate.netnih.gov These materials can function as either homogeneous or heterogeneous catalysts, respectively. The choice of metal and the specific structure of the phosphonate ligand determine the catalytic properties of the resulting complex. scispace.comrsc.org

The following table provides hypothetical examples of transition metal complexes with a ligand derived from this compound and their potential catalytic applications.

| Metal Center | Ligand Structure | Potential Catalytic Application | Key Ligand Feature |

| Rhodium (Rh) | Bidentate phosphine-phosphonate | Asymmetric hydrogenation | Chiral backbone with phosphonate coordination |

| Palladium (Pd) | Monodentate phosphonate | Cross-coupling reactions (e.g., Suzuki, Heck) | Steric bulk from the cyclohexylbutyl group |

| Zirconium (Zr) | Bridging phosphonate | Lewis acid catalysis | Formation of robust metal-organic frameworks |

Mechanistic Insights and Computational Investigations of Diethyl 4 Cyclohexylbutyl Phosphonate

Reaction Mechanism Elucidation through Advanced Experimental Techniques

Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanistic insights into the formation of Diethyl (4-cyclohexylbutyl)phosphonate through advanced experimental techniques. While general methodologies for studying phosphonate (B1237965) synthesis exist, their direct application to this particular compound has not been documented in accessible research.

Spectroscopic Monitoring of Reaction Pathways and Intermediates

The synthesis of alkylphosphonates, such as this compound, can conceptually be monitored using various spectroscopic techniques to identify reaction pathways and transient intermediates. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for such investigations. nih.govnist.govorgsyn.org For instance, ³¹P NMR is particularly useful for tracking the conversion of phosphite (B83602) starting materials to the final phosphonate product, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom.

In a typical synthesis, such as a Michaelis-Arbuzov or Michaelis-Becker reaction, intermediates like quasi-phosphonium salts might be formed. frontiersin.org Spectroscopic analysis at various reaction time points could potentially identify the characteristic signals of these intermediates, thus elucidating the reaction pathway. However, no specific spectroscopic data for the reaction forming this compound, including the identification of its intermediates, is available in the reviewed literature.

Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a powerful technique for delineating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.govmobt3ath.comnih.gov In the context of this compound synthesis, isotopes such as ¹³C, ²H (deuterium), or ¹⁸O could be incorporated into the starting materials to probe the mechanism. For example, if the synthesis involves a nucleophilic attack, labeling the carbon atom undergoing substitution with ¹³C would allow for its unequivocal tracking in the final product and any intermediates.

Mechanistic investigations of other phosphonate biosyntheses have successfully employed isotopically labeled substrates to clarify enzymatic steps. nih.gov Similar strategies could be applied to the chemical synthesis of this compound to provide detailed mechanistic insights. mobt3ath.comacs.org Despite the potential of this methodology, no studies utilizing isotopic labeling for the mechanistic delineation of this compound synthesis have been reported in the available scientific literature.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of molecules like this compound. acs.orgtandfonline.com These methods can offer insights that are complementary to experimental data, although specific computational studies on this compound are not currently available.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netcam.ac.ukyoutube.comyoutube.com For a molecule like this compound, DFT calculations could be employed to predict a variety of properties, including its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net

These calculations can provide insights into the molecule's reactivity, such as identifying the most likely sites for nucleophilic or electrophilic attack. Furthermore, DFT can be used to model the entire reaction pathway for its synthesis, calculating the energies of reactants, transition states, and products to determine the reaction's thermodynamic and kinetic feasibility. researchgate.net While DFT has been applied to study the reactivity of other phosphonates, nih.gov specific calculations for this compound are not found in the existing literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. acs.orgtandfonline.comresearchgate.netoup.com An MD simulation of this compound could provide detailed information about its conformational landscape, identifying the most stable arrangements of its flexible alkyl and ethyl groups. acs.org

Moreover, MD simulations can be used to study the intermolecular interactions of this compound, both with itself and with other molecules in a solution or at an interface. acs.orgrsc.org This can be particularly useful for understanding its physical properties, such as its aggregation behavior in different solvents. acs.org Although MD simulations have been used to study the self-aggregation of other phosphonates like tributyl phosphate (B84403), acs.org no such studies have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Bioactive Compounds

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. nih.govnih.govsciepub.comresearchgate.netnih.govmdpi.com In drug discovery, QSAR models are often used to predict the biological activity of new or untested compounds based on their chemical structure.

If a series of bioactive compounds were to be derived from this compound, QSAR modeling could be a valuable tool for optimizing their activity. nih.govnih.gov By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of these derivatives with their measured biological activity, a predictive QSAR model could be developed. nih.govnih.gov This model could then be used to guide the design of new, more potent analogues. While QSAR studies have been performed on various phosphonate derivatives to predict their biological activities, nih.govnih.govsciepub.com no such models have been developed for compounds derived from this compound, as no such derivatives or their biological activities have been reported.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies).

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical calculations are crucial for confirming the molecular structure and understanding its electronic environment.

The prediction of NMR chemical shifts typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C NMR). While specific experimental and detailed computational studies on this compound are not extensively documented in publicly available literature, the general principles of such analyses can be outlined. Theoretical ¹H, ¹³C, and ³¹P NMR spectra would be predicted, with the calculated chemical shifts for each unique nucleus in the molecule. These predictions are valuable for assigning peaks in experimentally obtained spectra.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. These calculations identify the fundamental vibrational modes of the molecule, which are associated with specific stretching, bending, and torsional motions of the chemical bonds. The predicted vibrational frequencies aid in the interpretation of experimental IR and Raman spectra, allowing for the identification of characteristic functional groups and the confirmation of the molecular structure.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Data not available | Predictions would show distinct signals for the ethyl, butyl, and cyclohexyl protons. |

| ¹³C | Data not available | Calculations would differentiate between the carbons of the ethyl, butyl, and cyclohexyl groups. |

| ³¹P | Data not available | A single characteristic signal for the phosphonate phosphorus atom would be predicted. |

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Notes |

| P=O stretch | Data not available | Expected to be a strong band in the IR spectrum. |

| P-O-C stretch | Data not available | Characteristic vibrations for the phosphonate ester group. |

| C-H stretch (cyclohexyl) | Data not available | Typical C-H stretching frequencies for saturated rings. |

| CH₂ bend/wag/twist | Data not available | Multiple bands corresponding to the butyl chain. |

Analysis of Stereochemical Course and Diastereoselectivity in Reactions Involving this compound.researchgate.net

The stereochemical outcomes of reactions are fundamental to understanding reaction mechanisms and achieving synthetic control. For reactions involving this compound, the analysis of the stereochemical course and diastereoselectivity is of significant interest, particularly in reactions that create or modify stereocenters.

While specific studies detailing the stereochemical course of reactions for this compound are not readily found in the surveyed literature, general principles applicable to analogous phosphonates can be considered. For instance, in the synthesis of phosphonates that may result in chiral centers, the diastereoselectivity of the reaction becomes a critical aspect. The steric bulk of the cyclohexylbutyl group can be expected to play a significant role in directing the approach of reagents, thereby influencing the stereochemical outcome.

In reactions such as the Michaelis-Arbuzov or Michaelis-Becker reactions, if the starting materials or reagents are chiral, the formation of diastereomeric products is possible. The relative energies of the diastereomeric transition states, often influenced by steric and electronic factors, will determine the diastereomeric ratio of the products. Computational modeling can be employed to investigate these transition states and predict the likely stereochemical course of the reaction.

Furthermore, if this compound itself were to undergo reactions at a prochiral center, the facial selectivity of the attack would be influenced by the existing stereochemistry and the nature of the reagents and catalysts involved. A thorough analysis would involve the synthesis and characterization of potential diastereomeric products and the use of spectroscopic techniques, such as NMR with chiral shift reagents, to determine the diastereomeric excess.

Emerging Research Directions and Future Outlook for Diethyl 4 Cyclohexylbutyl Phosphonate

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reaction control. researchgate.net The synthesis of phosphonates can be well-suited to this technology, and future research could focus on developing a continuous-flow process for Diethyl (4-cyclohexylbutyl)phosphonate. researchgate.netrsc.org

Such a platform could enable precise control over reaction parameters like temperature, pressure, and stoichiometry, potentially leading to higher yields and purity. Automated synthesis platforms, integrated with real-time analytics, could further accelerate the optimization of reaction conditions and facilitate the rapid production of analogues for structure-activity relationship studies. The development of a robust flow synthesis protocol would be a critical step toward making this compound and related compounds more accessible for research and potential commercial applications.

Exploration of Novel Catalytic Systems for Phosphonate (B1237965) Transformations, Including Biocatalysis

Advances in catalysis are continually providing new methods for the synthesis and functionalization of organophosphorus compounds. mdpi.com Future research on this compound could explore novel catalytic systems to transform its phosphonate moiety or modify its hydrocarbon backbone. This could include metal-complex catalysis for cross-coupling reactions or C-H activation on the cyclohexyl ring, opening pathways to new derivatives with unique properties. mdpi.commdpi.com

Furthermore, the field of biocatalysis, which uses enzymes to perform chemical transformations, presents a green and highly selective alternative to traditional chemical methods. researchgate.netdtu.dk Research could be directed toward discovering or engineering enzymes capable of acting on this compound. For instance, lipases or esterases could potentially be used for selective hydrolysis, or phosphonatases could be explored for C-P bond cleavage, which is relevant for both synthetic applications and understanding environmental degradation pathways. qub.ac.uk The high selectivity of enzymes could allow for modifications that are challenging to achieve with conventional chemistry. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly of Phosphonate-Containing Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The structure of this compound is inherently amphiphilic, possessing a polar phosphonate group and a non-polar cyclohexylbutyl tail. This makes it a compelling candidate for studies in self-assembly. acs.orgnih.govresearchgate.net

The phosphonate group can act as a powerful coordination site for metal ions or as a hydrogen bond donor/acceptor. acs.org Meanwhile, the bulky, hydrophobic cyclohexyl group can drive assembly through van der Waals and hydrophobic interactions. researchgate.net Future research could investigate the self-assembly of this compound in various solvents or at interfaces, potentially forming structures like micelles, vesicles, or ordered monolayers on surfaces. The flexible butyl spacer could play a crucial role in determining the packing and morphology of these assemblies. nih.gov Such organized systems could find applications in areas like molecular recognition, encapsulation, and the creation of nanostructured materials.

Development of Smart Materials and Functional Coatings Utilizing this compound

The unique properties of organophosphonates, such as their strong adhesion to metal oxide surfaces and their thermal stability, make them valuable components in materials science. phosphonates.org It is conceivable that this compound could be used as a building block or additive in the development of smart materials and functional coatings.

For instance, it could be incorporated into polymers to create hybrid materials. The cyclohexyl group could enhance the polymer's thermal stability or modify its mechanical properties, while the phosphonate group could improve flame retardancy or adhesion to inorganic substrates. mdpi.com In the realm of functional coatings, phosphonates are known to form self-assembled monolayers (SAMs) on surfaces like titanium and aluminum oxides, providing corrosion resistance. acs.org The cyclohexylbutyl tail of this specific phosphonate would create a non-polar, hydrophobic surface, which could be useful for creating water-repellent or anti-fouling coatings. These coatings could be considered "functional," with the potential to become "smart" if they are designed to respond to an external stimulus, such as pH or temperature. specialchem.com

Interdisciplinary Research with Biological and Nanoscience Fields

The interface of chemistry with biology and nanoscience offers fertile ground for innovation. The structural motifs within this compound suggest several avenues for interdisciplinary research. Phosphonates are known analogues of phosphates and can act as enzyme inhibitors or haptens for catalytic antibody induction. science.gov While many biologically active phosphonates contain additional functional groups, the lipophilic nature of the cyclohexylbutyl group could facilitate membrane transport, a property that could be explored in drug delivery or agrochemical research.

In nanoscience, phosphonates are widely used as capping agents to stabilize nanoparticles and functionalize their surfaces. taylorandfrancis.com The this compound molecule could be used to create a hydrophobic shell on inorganic nanoparticles, allowing for their dispersion in non-polar solvents or polymer matrices. The length and flexibility of the butyl spacer, combined with the bulk of the cyclohexyl group, would influence the packing density and thickness of the organic layer, thereby tuning the properties of the resulting nanomaterial. chalmers.se

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products